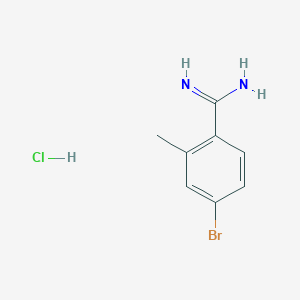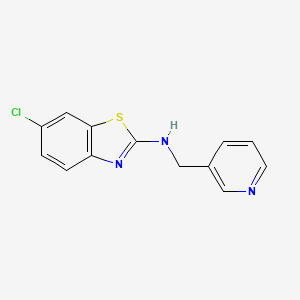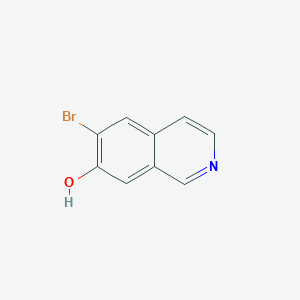
6-Bromoisoquinolin-7-ol
Overview
Description
6-Bromoisoquinolin-7-ol is a brominated derivative of isoquinoline, a heterocyclic aromatic organic compound. It has a molecular weight of 224.06 g/mol and is characterized by the presence of a bromine atom at the 6th position and a hydroxyl group at the 7th position on the isoquinoline ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 6-Bromoisoquinolin-7-ol typically involves the bromination of isoquinolin-7-ol. One common synthetic route is the electrophilic aromatic substitution reaction, where isoquinolin-7-ol is treated with bromine in the presence of a suitable catalyst, such as ferric chloride (FeCl3). The reaction conditions include maintaining an inert atmosphere and controlling the temperature to prevent over-bromination.
Industrial production methods may involve scaling up the laboratory synthesis process, ensuring consistent quality and purity of the compound. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
6-Bromoisoquinolin-7-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: : The compound can be oxidized to form 6-bromoisoquinoline-7-one using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to produce this compound derivatives.
Substitution: : Nucleophilic substitution reactions can occur at the bromine position, where nucleophiles such as sodium azide (NaN3) can replace the bromine atom.
Common reagents and conditions used in these reactions include solvents like dichloromethane (DCM) and dimethylformamide (DMF), and temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
6-Bromoisoquinolin-7-ol has several scientific research applications across different fields:
Chemistry: : It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: : The compound is used in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor binding assays.
Medicine: : It has potential therapeutic applications, such as in the development of anticancer and antimicrobial agents.
Industry: : this compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-Bromoisoquinolin-7-ol exerts its effects depends on its specific application. For instance, in the context of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways and signaling cascades.
Comparison with Similar Compounds
6-Bromoisoquinolin-7-ol is compared with other similar compounds, such as 6-chloroisoquinolin-7-ol and 6-iodoisoquinolin-7-ol. These compounds share structural similarities but differ in the halogen atom present at the 6th position. The presence of different halogens can influence the reactivity and biological activity of the compounds. For example, iodine is generally more reactive than bromine, which can affect the compound's binding affinity and potency in biological systems.
Would you like more information on any specific aspect of this compound?
Properties
IUPAC Name |
6-bromoisoquinolin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-3-6-1-2-11-5-7(6)4-9(8)12/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXXIQQBBHWUTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=CC(=C(C=C21)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


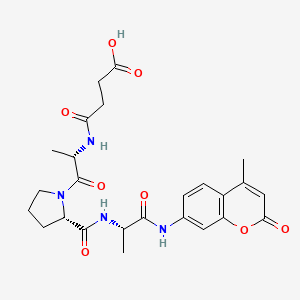
![[3-(4-Fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl]acetic acid](/img/structure/B1390831.png)
![(R)-N-[1-(2-Fluorophenyl)ethyl]methylamine](/img/structure/B1390837.png)

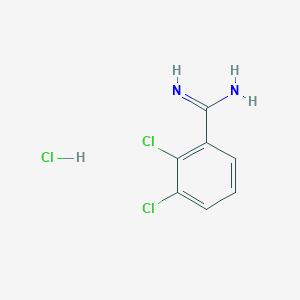
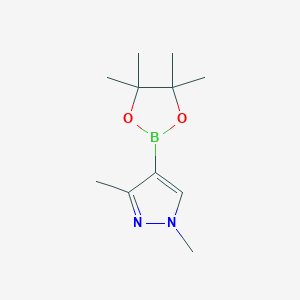
![Ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1390843.png)
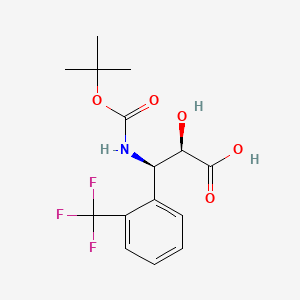
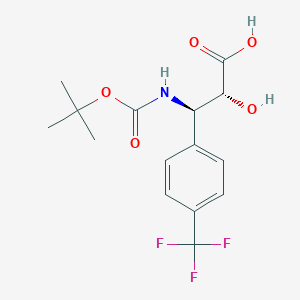
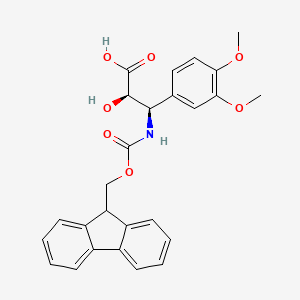
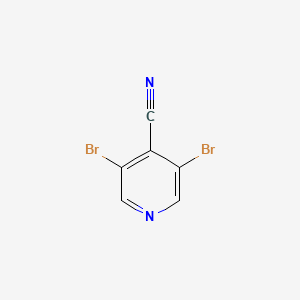
![(1R,4R)-2-Oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1390849.png)
